2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a halogenated quinoline derivative with an aminoethanol compound . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carbonyl derivatives, dihydroquinoline compounds, and substituted quinoline derivatives .
Scientific Research Applications
2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antimicrobial activity . The compound’s fluorine atoms enhance its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoroquinoline: Shares the difluoroquinoline core but lacks the ethan-1-ol moiety.
4-Aminoquinoline: Similar quinoline structure but with different substituents.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol is unique due to its specific combination of the difluoroquinoline and ethan-1-ol moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10F2N2O |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-[(6,8-difluoroquinolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C11H10F2N2O/c12-7-5-8-10(14-3-4-16)1-2-15-11(8)9(13)6-7/h1-2,5-6,16H,3-4H2,(H,14,15) |
InChI Key |
PHGHVDWUMWAJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1NCCO)F)F |
Origin of Product |
United States |
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